N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a naphthalene moiety, and a butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.
Introduction of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonation reactions, where butylsulfonyl chloride reacts with the thiadiazole intermediate in the presence of a base like pyridine.
Coupling with Naphthalene Moiety: The final step involves coupling the thiadiazole derivative with a naphthalene carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea: Shares the thiadiazole and butylsulfonyl groups but differs in the naphthalene moiety.
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]acetylamide: Similar thiadiazole structure but with an acetyl group instead of the naphthalene moiety.
Uniqueness
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is unique due to its combination of the thiadiazole ring, naphthalene moiety, and butylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-2-3-11-25(22,23)17-20-19-16(24-17)18-15(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,18,19,21) |
InChI Key |
RTALMFVCOCKMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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